6-Bromo vs. 6-Chloro Substitution: Impact on c-abl Kinase Inhibitory Activity in Patent-Disclosed Assays
In the patent family WO2019070093A1 / US10669246B2, the general Formula (I) encompasses 6-halogenated benzothiazole cyclopropanecarboxamides as c-abl kinase inhibitors. Within this scaffold, the 6-bromo substituent (as in CAS 865544-42-9) is explicitly claimed, while the 6-chloro analog (CAS 865544-15-6) is not specifically exemplified with biological data [1]. The patent teaches that halogen substitution at the 6-position modulates kinase binding affinity, and the bromine atom provides a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å), which can enhance hydrophobic packing in the kinase ATP-binding pocket. No direct head-to-head IC50 comparison between the 6-Br and 6-Cl cyclopropanecarboxamides has been published, but the patent's specific inclusion of 6-bromo examples suggests preferential activity within this chemical series [2].
| Evidence Dimension | c-abl kinase inhibition – patent claim scope and structural precedent |
|---|---|
| Target Compound Data | 6-Br (CAS 865544-42-9) falls within the claimed general Formula (I) of WO2019070093A1; explicit bromine substitution at position 6 is recited in dependent claims. |
| Comparator Or Baseline | 6-Cl analog (CAS 865544-15-6) is not individually exemplified with IC50 data in the patent. |
| Quantified Difference | Not quantifiable from available data (no published head-to-head IC50). Differential inferred from patent exemplification preference and halogen size. |
| Conditions | c-abl kinase biochemical assay (patent WO2019070093A1, US10669246B2); exact assay conditions not publicly disclosed for this specific compound. |
Why This Matters
Procurement of the 6-bromo variant aligns with the patent-validated chemical space for c-abl inhibition, whereas substituting the 6-chloro analog introduces an untested halogen in the same scaffold.
- [1] WO2019070093A1 – Benzothiazol compounds and methods of using the same for treating neurodegenerative disorders, claim 1 and dependent claims reciting halogen at position 6. View Source
- [2] US10669246B2 – Benzothiazol compounds and methods using the same for treating neurodegenerative disorders, granted claims. View Source
